molecular formula C14H29N3O2 B7986675 [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7986675
M. Wt: 271.40 g/mol
InChI Key: HAMAGCUUVOROMQ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an amino group, and a carbamate ester. Its stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ®-3-piperidinol with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with tert-butylamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate ester can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context of its use.

Comparison with Similar Compounds

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:

    (S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester: The stereoisomer with the (S) configuration, which may have different biological activities.

    N-tert-Butoxycarbonyl-3-piperidinol: A related compound with a similar structure but lacking the amino group.

    Ethyl 3-piperidinol: Another related compound with a simpler structure.

The uniqueness of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester lies in its specific stereochemistry and the presence of both the amino group and the carbamate ester, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2/c1-5-17(13(18)19-14(2,3)4)12-7-6-9-16(11-12)10-8-15/h12H,5-11,15H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMAGCUUVOROMQ-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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